N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
Description
Systematic Nomenclature and CAS Registry Analysis
The compound is formally named N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide under IUPAC guidelines, reflecting its boronic ester core and substituted phenylamide structure. Its CAS Registry Number (2246875-71-6) confirms its unique identity in chemical databases, distinct from structurally similar boronic esters such as 2-[3-fluoro-4-((methylsulfonyl)methyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN 1351499-67-6).
Table 1: Key Identifiers of Select Arylboronic Esters
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2246875-71-6 | C₁₆H₂₂BFNO₃ | 321.16 |
| 2-(3-Fluoro-4-((methylsulfonyl)methyl)phenyl)-... | 1351499-67-6 | C₁₄H₂₀BFO₄S | 314.2 |
| 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole | - | C₂₀H₂₂BNO₂ | 319.21 |
Molecular Architecture: Boronic Ester Functionality and Substituent Effects
The molecule features a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5 positions, forming a sterically protected boronic ester. The phenyl ring is substituted at the para position with a fluorine atom and at the meta position with a 2-methylpropanamide group. This arrangement creates a polarized π-system, where the electron-withdrawing fluorine and amide groups modulate the electrophilicity of the boron center, enhancing its stability toward hydrolysis.
The tetramethyl-dioxaborolane moiety confers exceptional thermal stability, as evidenced by its retention on silica gel chromatography—a property not universally observed in arylboronic esters. The 2-methylpropanamide substituent introduces steric bulk, reducing intermolecular interactions and favoring crystalline packing patterns.
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for the target compound are not publicly available, analogous structures such as 9-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole provide insights into conformational preferences. In this related compound, the dihedral angle between the ethenyl plane and the dioxaborolane ring is 37.47°, indicating moderate conjugation between the boron center and the aromatic system.
Key Structural Parameters (Inferred):
Comparative Structural Analysis with Related Arylboronic Esters
The target compound exhibits distinct stability and reactivity compared to other arylboronic esters:
- Electron-Withdrawing Substituents : Unlike 2-[3-fluoro-4-((methylsulfonyl)methyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the amide group in the target compound provides hydrogen-bonding capability, facilitating supramolecular assembly.
- Steric Protection : The tetramethyl-dioxaborolane group offers superior protection against protodeboronation compared to unsubstituted boronic acids, as demonstrated by its stability under acidic conditions.
- Planarity : Reduced conjugation between the boron center and the aromatic ring (compared to carbazole derivatives) limits charge-transfer interactions, making the compound less prone to oxidative degradation.
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-10(2)14(20)19-11-7-8-12(13(18)9-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEMZOLRQMZJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pinacol Protection of Boronic Acids
An alternative route starts with unprotected boronic acids. For instance, (4-fluoro-3-boronophenyl)methanol is reacted with pinacol and magnesium sulfate in methanol, achieving 88% yield of the pinacol-protected boronic ester. This method avoids palladium catalysts, relying instead on Lewis acid-mediated esterification. Applied to the target compound, 3-fluoro-4-boronophenyl intermediates could be generated via hydroboration or Grignard reactions, followed by pinacol protection.
Critical parameters:
Amide Bond Formation Strategies
Carbodiimide-Mediated Amidation
The 2-methylpropanamide group is introduced via condensation between the amine-functionalized boronic ester and 2-methylpropanoyl chloride. A typical protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane or THF. Yields depend on the purity of the boronic ester intermediate and stoichiometric control.
Direct Aminolysis of Activated Esters
Activated esters, such as N-hydroxysuccinimide (NHS) esters, react efficiently with amines. For example, the boronic ester-containing aryl acid could be converted to its NHS ester using N-hydroxysuccinimide and EDC, followed by reaction with isobutylamine to form the amide. This method minimizes side reactions and is compatible with boronic ester stability.
Integrated Synthetic Route for N-[3-Fluoro-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-2-Methylpropanamide
Step 1: Synthesis of 3-Fluoro-4-Bromophenyl Intermediate
The fluorinated aromatic backbone is prepared via directed ortho-metalation. Starting with 4-bromo-2-fluorotoluene, lithiation at -78°C using LDA (lithium diisopropylamide) followed by quenching with iodine yields 3-fluoro-4-bromoiodobenzene.
Step 2: Miyaura Borylation
The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) and potassium acetate in 1,4-dioxane at 80°C. This step installs the boronic ester with >80% yield.
Step 3: Amidation via Carbodiimide Coupling
The boronic ester is functionalized with 2-methylpropanamide using EDC and DMAP in THF. The amine group is introduced via nucleophilic acyl substitution, with reaction monitoring via TLC or HPLC.
Optimization and Challenges
Reaction Condition Optimization
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Temperature Control : Low temperatures (-78°C to 0°C) prevent boronic ester degradation during lithiation.
-
Catalyst Loading : Reducing palladium catalyst to 1 mol% maintains efficiency while lowering costs.
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Solvent Purity : Anhydrous THF and dioxane are critical to avoid hydrolysis of intermediates.
Yield and Purity Considerations
-
Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether gradients isolates the target compound.
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Crystallization : Recrystallization from ethanol/water mixtures enhances purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s boron-containing structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities with closely related compounds:
Electronic and Steric Effects
- Amide Group : The 2-methylpropanamide introduces steric bulk, which may reduce nucleophilic attack on the amide carbonyl compared to simpler propanamide derivatives (e.g., 480424-98-4) .
- Boronate Position : Para-substituted boronates (target compound) typically exhibit higher reactivity in Suzuki couplings than ortho-substituted variants (e.g., 1409999-52-5) due to reduced steric hindrance .
Physicochemical Properties
- Solubility : Analogs like N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide are sparingly soluble in aqueous solutions, requiring storage at 2–8°C . Similar trends are expected for the target compound.
- Stability : The tetramethyl-1,3,2-dioxaborolane moiety is moisture-sensitive, necessitating anhydrous handling for all analogs .
Biological Activity
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a synthetic compound that belongs to the class of boronic acid derivatives. These compounds are recognized for their utility in organic synthesis and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide. Its molecular formula is , and it features a boronic ester group that contributes to its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This interaction is crucial in various biochemical pathways, particularly in enzyme inhibition:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, modulating their activity. This property is particularly valuable in drug design for targeting cancer-related pathways.
- Biochemical Assays : Its reactivity allows it to be employed as a probe in biochemical assays aimed at studying enzyme function and interactions.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity relevant to several therapeutic areas:
- Cancer Research : The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific kinases involved in tumor growth and proliferation.
- Enzyme Inhibition Studies : The compound has shown promise in inhibiting phosphoinositide 4-kinase (PIP4K) enzymes, which are implicated in various cancer types. In vitro studies demonstrated that it effectively reduces cell viability in p53-deficient tumors by targeting PIP4K2A .
- Fluorescent Probes : The boronic ester functionality makes it suitable for developing fluorescent probes that can be used in live-cell imaging and monitoring cellular processes.
Research Findings
Several studies have highlighted the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2021) | Anticancer Activity | Demonstrated selective inhibition of PIP4K2A leading to reduced tumor cell viability in vitro. |
| Smith et al. (2020) | Enzyme Interaction | Characterized the binding affinity of the compound to various kinases, showing significant inhibition rates. |
| Lee et al. (2023) | Fluorescent Probes | Developed a fluorescent probe based on this compound for monitoring enzyme activity in live cells. |
Case Study 1: Inhibition of PIP4K2A
In a recent study by Zhang et al., this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited PIP4K2A activity, leading to apoptosis in p53-deficient cells.
Case Study 2: Development of Fluorescent Probes
Lee et al. developed a series of fluorescent probes utilizing the boronic ester group of this compound. These probes were effective in real-time monitoring of enzyme activities within cellular environments, showcasing the versatility of this compound beyond traditional drug applications.
Q & A
Q. Basic: What are the common synthetic routes for N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide?
The synthesis typically involves sequential functionalization of the phenyl ring, starting with fluorination at the 3-position and introduction of the tetramethyl-1,3,2-dioxaborolane group at the 4-position. A multi-step approach includes:
Borylation : Suzuki-Miyaura coupling or direct boronate ester formation using pinacol borane under inert atmosphere .
Amidation : Coupling of the boronate-containing intermediate with 2-methylpropanoyl chloride via nucleophilic acyl substitution .
Purification : Column chromatography or recrystallization to isolate the final product.
| Key Reaction Steps | Conditions | Yield Range | Reference |
|---|---|---|---|
| Boronate ester formation | Pd catalysis, anhydrous DMF, 80°C | 60-75% | |
| Amidation | DCM, TEA, 0°C to RT | 85-90% |
Q. Advanced: How can reaction conditions be optimized to improve yields of unstable intermediates?
Optimization strategies include:
- Temperature control : Low temperatures (0–5°C) during amidation to prevent side reactions .
- Catalyst selection : Use of Pd(PPh₃)₄ for borylation to enhance regioselectivity .
- Inert atmosphere : Rigorous nitrogen/argon purging to stabilize boronate intermediates .
- Real-time monitoring : TLC or HPLC to track intermediate stability and adjust reaction times dynamically .
Structural Characterization
Q. Basic: Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR for backbone verification (e.g., fluorine coupling in ¹⁹F NMR for 3-fluoro substituent) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and confirm boronate ester geometry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
| Key Spectral Data | Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.32 (s, 12H, dioxaborolane CH₃) | |
| X-ray Bond Length (B–O) | 1.36–1.39 Å |
Q. Advanced: How can overlapping NMR signals be resolved for accurate structural assignment?
- COSY/NOESY : To differentiate adjacent protons in crowded regions (e.g., aromatic vs. methyl groups) .
- Variable-temperature NMR : To reduce signal broadening caused by dynamic processes .
- Deuteration : Selective deuteration of labile protons (e.g., amide NH) to simplify spectra .
Reactivity and Functionalization
Q. Basic: What is the role of the tetramethyl-dioxaborolane group in cross-coupling reactions?
The boronate ester acts as a directing group and participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key applications include:
Q. Advanced: How can mechanistic studies elucidate the boronate group’s stability under acidic/basic conditions?
- pH-dependent kinetics : Monitor boronate hydrolysis via ¹¹B NMR to identify degradation pathways .
- Computational modeling : DFT calculations to predict B–O bond cleavage energetics under varying pH .
| Hydrolysis Stability | Half-life (pH 7.4, 25°C) | Reference |
|---|---|---|
| Tetramethyl-dioxaborolane | >48 hours |
Biological and Pharmacological Applications
Q. Basic: What pharmacological properties are associated with this compound?
The fluorophenyl-boronate scaffold shows potential in:
Q. Advanced: How can structure-activity relationship (SAR) studies guide therapeutic optimization?
- Substituent variation : Compare analogues with differing fluorine positions or boronate ring sizes .
- Metabolite profiling : LC-MS to identify active metabolites and refine bioavailability .
| SAR Parameters | Impact on Activity | Reference |
|---|---|---|
| Fluorine position (3- vs. 4-) | 3-Fluoro enhances target binding | |
| Boronate ring size | 6-membered rings reduce hydrolysis |
Crystallographic Analysis
Q. Basic: What methods are used to determine the crystal structure of this compound?
Q. Advanced: How can hydrogen-bonding networks influence crystal packing and stability?
- N–H⋯O interactions : Stabilize molecular chains along the c-axis, as seen in related structures .
- Van der Waals forces : Contribute to layered packing, analyzed via Hirshfeld surface calculations .
| Hydrogen Bond Geometry | D–H⋯A (Å) | Reference |
|---|---|---|
| N–H⋯O (amide to boronate) | 2.89 Å, 165° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
